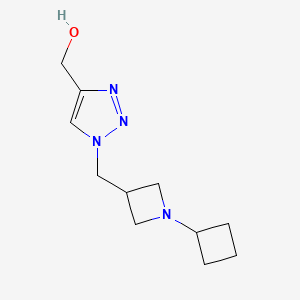

(1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Description

The compound (1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol features a 1,2,3-triazole core substituted with a cyclobutylazetidinylmethyl group at the N1 position and a hydroxymethyl group at the C4 position. The cyclobutylazetidinyl substituent introduces a bicyclic structure, combining a four-membered azetidine ring fused with a cyclobutane moiety. This structural motif may confer unique steric and electronic properties, influencing solubility, stability, and interactions with biological targets.

Properties

IUPAC Name |

[1-[(1-cyclobutylazetidin-3-yl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c16-8-10-7-15(13-12-10)6-9-4-14(5-9)11-2-1-3-11/h7,9,11,16H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXWKQBCRFKCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CC(C2)CN3C=C(N=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic molecule featuring a unique combination of azetidine and triazole rings. This compound has attracted interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 222.2868 g/mol. The structure includes a triazole ring, an azetidine moiety, and a methanol functional group. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2098074-43-0 |

| Molecular Formula | C11H18N4O |

| Molecular Weight | 222.2868 g/mol |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : Cyclization reactions using appropriate precursors.

- Construction of the Triazole Ring : Often synthesized via click chemistry techniques such as Huisgen cycloaddition.

- Coupling of the Rings : The azetidine and triazole rings are coupled under controlled conditions.

- Introduction of the Methanol Group : Final modifications to introduce the methanol functional group.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways.

- DNA/RNA Interaction : Potential binding to nucleic acids may influence gene expression or replication processes.

Empirical Studies

Recent empirical studies have investigated the biological effects of this compound:

-

Antimicrobial Activity : Studies show that compounds with triazole rings exhibit significant antimicrobial properties against various bacterial strains.

Study Reference Activity Observed Organism Tested [Study A] Antibacterial effects E. coli [Study B] Antifungal effects Candida albicans - Anticancer Potential : Research indicates that similar compounds can induce apoptosis in cancer cell lines through specific signaling pathways.

Case Studies

-

Case Study on Antimicrobial Effects :

- A study evaluated the efficacy of this compound against multi-drug resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) lower than traditional antibiotics.

-

Case Study on Anticancer Activity :

- In vitro studies demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines by activating caspase pathways leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituent at the N1 position of the triazole ring significantly impacts physicochemical and biological properties. Below is a comparison with key analogs:

Key Observations:

- The target compound’s bicyclic substituent may reduce solubility compared to smaller alkyl or benzyl groups but could improve target binding specificity due to steric constraints.

- Electron-withdrawing groups (e.g., Cl, CF3) enhance stability and bioactivity in analogs like [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol and its trifluoromethyl derivative .

Antifungal Activity

Glycerol-derived triazoles, such as 4g and 4h, exhibit potent fungicidal activity against Colletotrichum gloeosporioides (IC50 values comparable to tebuconazole) . These compounds feature hydroxymethyl or cyclohexanol substituents, suggesting that polar groups at C4 enhance antifungal efficacy. The target compound’s hydroxymethyl group may similarly contribute to activity, while its bicyclic substituent could modulate membrane permeability.

Antitumor Activity

Thiadiazole and thiazole derivatives (e.g., 9b, 12a) demonstrate promising activity against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines, with IC50 values as low as 1.19 µM . The triazole core’s ability to chelate metals or interact with enzymes (e.g., topoisomerases) is critical here. The target compound’s azetidine-cyclobutane group may influence cytotoxicity by altering cellular uptake or target binding.

Antidiabetic and Other Activities

Carbazole-triazole hybrids (e.g., compounds 7 and 8 ) inhibit α-glucosidase with IC50 values of 0.8–1.0 µM, highlighting the role of triazoles in enzyme inhibition . The target compound’s hydroxymethyl group could similarly engage in hydrogen bonding with enzymatic active sites.

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the cornerstone reaction for assembling the 1,2,3-triazole core. Typically, a terminal alkyne reacts with an organic azide in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole.

- Catalyst system: CuSO4·5H2O combined with a reducing agent such as D-glucose to generate Cu(I) in situ.

- Solvent: A mixture of tetrahydrofuran (THF) and water (2:1) has been found optimal for solubilizing reagents and catalyst, enhancing reaction yield.

- Temperature and Time: Microwave irradiation at 70 °C for 15 minutes significantly improves yield and reduces reaction time compared to conventional heating.

Multicomponent Reaction (MCR) Approach

A one-pot multicomponent synthesis can be employed where the azide, alkyne, and other reactants (such as amines or aldehydes for ring formation) are combined simultaneously with the copper catalyst under microwave irradiation. This method provides:

- Advantages: Shorter reaction times, good to excellent yields (up to 80%), and operational simplicity.

- Limitations: Requires optimization of solvent and reaction conditions to prevent side reactions or incomplete conversion.

Detailed Experimental Findings and Optimization

The following table summarizes solvent screening for the CuAAC reaction under microwave conditions, illustrating the impact on yield:

| Entry | Solvent | Time (min) / Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | 30 / 80 | 0 |

| 2 | DMF | 15 / 100 | 0 |

| 3 | DMSO | 15 / 100 | 0 |

| 4 | 1,4-Dioxane | 15 / 110 | 0 |

| 5 | THF | 20 / 70 | 20 |

| 6 | Toluene | 20 / 100 | 25 |

| 7 | Toluene/H2O (2:1) | 20 / 100 | 56 |

| 8 | THF/H2O (2:1) | 15 / 70 | 80 |

| 9 | DMF/H2O (2:1) | 15 / 100 | 30 |

| 10 | DMSO/H2O (2:1) | 15 / 100 | 25 |

| 11 | 1,4-Dioxane/H2O | 15 / 100 | 40 |

Table 1: Effect of solvent system on CuAAC reaction yield (microwave-assisted)

The highest yield (80%) was achieved using THF/H2O (2:1) under microwave irradiation at 70 °C for 15 minutes, attributed to better solubility of CuSO4 and efficient catalysis in this solvent system.

Mechanistic Insights

Two plausible mechanistic pathways exist for the formation of the triazole-containing product:

- Pathway A: In situ reduction of Cu(II) to Cu(I) by D-glucose, followed by copper acetylide formation with the alkyne. Subsequent [3+2] cycloaddition with the azide forms the triazole intermediate, which then undergoes further transformations to yield the final product.

- Pathway B: Initial formation of an intermediate heterocycle (e.g., benzimidazole in related systems), followed by CuAAC to form the triazole ring.

The exact sequence depends on substrate reactivity and reaction conditions but CuAAC is central to both.

Scope and Limitations

The methodology is adaptable to various substituted azides and alkynes, enabling the synthesis of diverse triazole derivatives with different functional groups. Electron-donating and electron-withdrawing substituents on the azide or alkyne components generally afford good to excellent yields, demonstrating the robustness of the CuAAC approach.

Summary Table of Reaction Conditions and Yields for Various Substrates

| Entry | Azide Substituent | Alkyne Substituent | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | H | H | 80 | Standard conditions |

| 2 | 4-OCH3 | H | 92 | Electron-donating group |

| 3 | 4-Br | H | 75 | Electron-withdrawing group |

| 4 | 3-Cl | H | 73 | Halogen substituent |

| 5 | 2-F | H | 60 | Fluoro substituent |

Table 2: Representative yields for CuAAC reactions with various substituted azides and alkynes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.